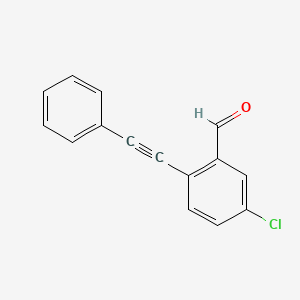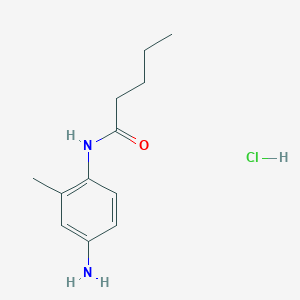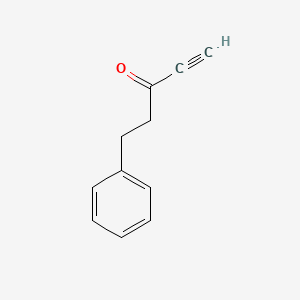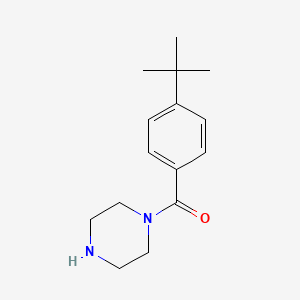
5-Chloro-2-(phenylethynyl)benzaldehyde
Descripción general
Descripción
5-Chloro-2-(phenylethynyl)benzaldehyde is a chemical compound with the molecular formula C15H9ClO . It is used for pharmaceutical testing . It is an important class of pharmaceutical intermediates which can be used in the synthesis of a variety of drugs .
Synthesis Analysis
The synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde involves several steps. The reaction conditions include the use of hydrogen chloride in ethanol at 20°C . Another synthesis method involves the use of bromine or iodine at room temperature .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(phenylethynyl)benzaldehyde is represented by the InChI code: 1S/C15H9ClO/c16-15-9-8-13 (14 (10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H . The molecular weight of the compound is 240.69 .Physical And Chemical Properties Analysis
5-Chloro-2-(phenylethynyl)benzaldehyde is a light-yellow to yellow powder or crystals . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
5-Chloro-2-(phenylethynyl)benzaldehyde, a specific aromatic aldehyde, is involved in various chemical reactions and synthesis processes. For instance, it's used in the highly stereoselective synthesis of 2,3-epoxy-amides, as demonstrated in the reaction of different benzaldehydes with stabilized sulfur ylides (Fernández, Durante-Lanes, & López-Herrera, 1990). Similarly, its analogs participate in the synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, offering valuable insights into synthetic chemistry (Moshkin & Sosnovskikh, 2013).
Catalysis and Organic Transformations
In catalysis, derivatives of benzaldehyde, including its chloro-substituted forms, are crucial. For instance, they are involved in oxidative transformations of alcohols like benzyl alcohol to benzaldehyde, a reaction significant in various industries (Sharma, Soni, & Dalai, 2012). Additionally, triarylcarbenium ions, which may include derivatives of benzaldehydes, are used as catalysts in reactions like the Mukaiyama Aldol addition, indicating their utility in complex organic syntheses (Denmark & Chen, 1994).
Pharmaceutical and Biomedical Applications
Derivatives of benzaldehyde, such as 5-Chloro-2-(phenylethynyl)benzaldehyde, are also explored for their potential in pharmaceutical and biomedical applications. For instance, substituted benzaldehydes are investigated for their antimicrobial and anticancer potentials, indicating their role in medicinal chemistry (Sigroha et al., 2012). Additionally, Schiff bases synthesized from similar compounds are studied for antimicrobial properties, underscoring their significance in developing new therapeutic agents (Gupta & Shrivastava, 2021).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, chlorinated benzaldehydes, including derivatives like 5-Chloro-2-(phenylethynyl)benzaldehyde, are significant. For example, they are identified in pulp bleaching effluents, highlighting their relevance in environmental monitoring and pollution studies (Smith, Wearne, & Wallis, 1993).
Safety and Hazards
The safety information for 5-Chloro-2-(phenylethynyl)benzaldehyde indicates that it is a combustible liquid and may cause skin and eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
5-chloro-2-(2-phenylethynyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO/c16-15-9-8-13(14(10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSGNDDPFCKTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(phenylethynyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/structure/B3088689.png)
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/structure/B3088693.png)


![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3088709.png)
![{[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B3088714.png)

![3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B3088734.png)

![Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088751.png)
![Tert-butyl (3R,4R)-3-[(2-cyclohex-1-EN-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088757.png)
![3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088762.png)
![4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine](/img/structure/B3088769.png)